molecular formula C18H15LiSn B14150463 Lithium, (triphenylstannyl)- CAS No. 4167-90-2

Lithium, (triphenylstannyl)-

Katalognummer: B14150463
CAS-Nummer: 4167-90-2
Molekulargewicht: 357.0 g/mol
InChI-Schlüssel: KRMGBEWSGHIXFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium, (triphenylstannyl)- is an organometallic compound that features a lithium atom bonded to a triphenylstannyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium, (triphenylstannyl)- typically involves the reaction of triphenylstannyl chloride with an organolithium reagent. One common method is the reaction of triphenylstannyl chloride with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction proceeds as follows:

Ph3SnCl+n-BuLiPh3SnLi+n-BuCl\text{Ph}_3\text{SnCl} + \text{n-BuLi} \rightarrow \text{Ph}_3\text{SnLi} + \text{n-BuCl} Ph3​SnCl+n-BuLi→Ph3​SnLi+n-BuCl

Industrial Production Methods

While the industrial production of lithium, (triphenylstannyl)- is not as widespread as other organometallic compounds, it can be scaled up using similar reaction conditions. The key is to maintain anhydrous conditions and an inert atmosphere to prevent the decomposition of the organolithium reagent.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium, (triphenylstannyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with lithium, (triphenylstannyl)- include halides, carbonyl compounds, and other electrophiles. Typical reaction conditions involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving lithium, (triphenylstannyl)- depend on the specific reagents and conditions used. For example, reaction with carbonyl compounds can yield alcohols or ketones, while reaction with halides can produce new organometallic compounds.

Wissenschaftliche Forschungsanwendungen

Lithium, (triphenylstannyl)- has several scientific research applications, including:

Wirkmechanismus

The mechanism by which lithium, (triphenylstannyl)- exerts its effects involves the transfer of the triphenylstannyl group to other molecules. This transfer can occur through nucleophilic substitution or transmetallation reactions, depending on the specific conditions and reagents used . The molecular targets and pathways involved are typically those that can interact with the triphenylstannyl group, such as carbonyl compounds and halides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to lithium, (triphenylstannyl)- include other organolithium and organotin compounds, such as:

  • Lithium, (trimethylstannyl)-
  • Lithium, (triethylstannyl)-
  • Lithium, (triphenylgermyl)-

Uniqueness

Lithium, (triphenylstannyl)- is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties compared to other organolithium compounds. This uniqueness makes it valuable in specific synthetic applications where the triphenylstannyl group can provide steric and electronic effects that are not achievable with other substituents .

Eigenschaften

CAS-Nummer

4167-90-2

Molekularformel

C18H15LiSn

Molekulargewicht

357.0 g/mol

InChI

InChI=1S/3C6H5.Li.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;;

InChI-Schlüssel

KRMGBEWSGHIXFU-UHFFFAOYSA-N

Kanonische SMILES

[Li].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.